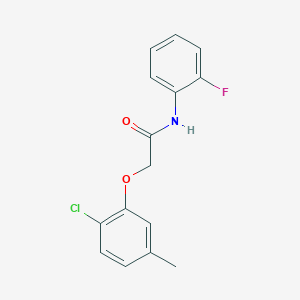
2-(2-chloro-5-methylphenoxy)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-5-methylphenoxy)-N-(2-fluorophenyl)acetamide is an organic compound that features both chloro and fluoro substituents on its aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(2-fluorophenyl)acetamide typically involves the reaction of 2-chloro-5-methylphenol with 2-fluoroaniline in the presence of acetic anhydride. The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloro-5-methylphenoxy)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(2-chloro-5-methylphenoxy)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets by either inhibiting or activating their function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-chloro-5-methylphenoxy)-N-(2-chlorophenyl)acetamide
- 2-(2-chloro-5-methylphenoxy)-N-(2-bromophenyl)acetamide
- 2-(2-chloro-5-methylphenoxy)-N-(2-iodophenyl)acetamide
Uniqueness
2-(2-chloro-5-methylphenoxy)-N-(2-fluorophenyl)acetamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The fluoro group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-6-7-11(16)14(8-10)20-9-15(19)18-13-5-3-2-4-12(13)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOQXBRIEKGIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1H-indol-3-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}butanamide](/img/structure/B5661270.png)
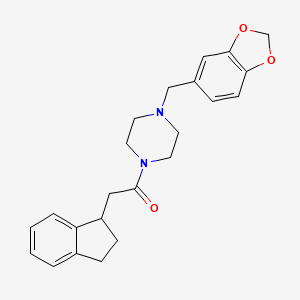
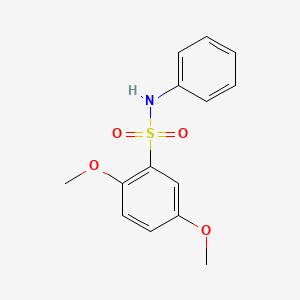
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5661310.png)
![2-ethyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5661315.png)
![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661328.png)
![2-{2-[4-(methoxyacetyl)-1,4-diazepan-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5661337.png)
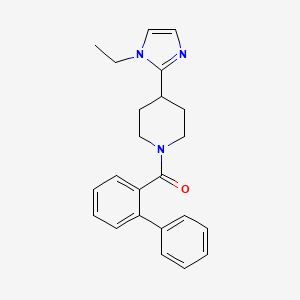
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{5-[(methylthio)methyl]-2-furoyl}piperidine](/img/structure/B5661346.png)
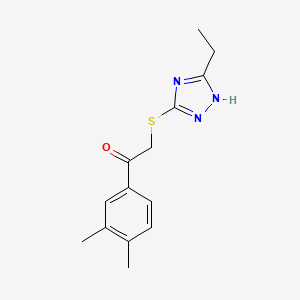
![3-{1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}benzoic acid](/img/structure/B5661371.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2-methoxyphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5661378.png)
![1-[(3-Methylthiophen-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5661383.png)
![3-[(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5661386.png)
